- Preparation of pyridonaphthyridine derivatives as PI3K and mTOR inhibitors, World Intellectual Property Organization, , ,

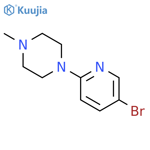

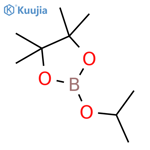

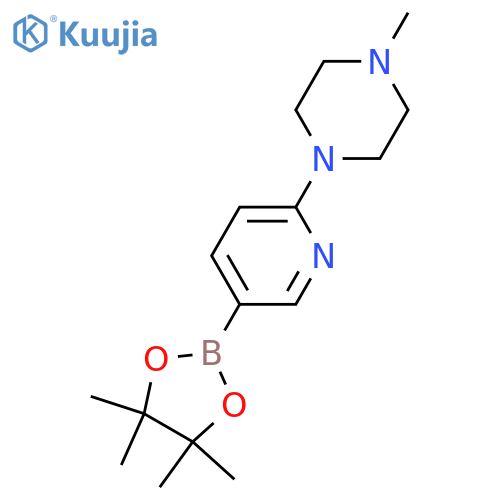

Cas no 918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine)

918524-63-7 structure

Nome del prodotto:1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Numero CAS:918524-63-7

MF:C16H26BN3O2

MW:303.207543849945

MDL:MFCD07437995

CID:857863

PubChem ID:2769618

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

- 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine

- 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine HCl

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine

- 2-(4-Methyl-piperazin-1-yl)pyridine-5-boronic acid pinacol ester

- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester

- 2-(4-Methylpiperazino)pyridine-5-boronic acid pinacol ester

- 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester

- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid

- [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Methyl-4-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaboralan-2-YL)Pyridine-2-YL]Piperazine

- 6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester

- 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine (ACI)

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]piperazine

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine

- SY025292

- 918524-63-7

- F30007

- M3116

- MFCD07437995

- AS-2719

- KVQXFNGVIIPCSX-UHFFFAOYSA-N

- 1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

- SCHEMBL578540

- AB41978

- (6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- DTXSID50377794

- DB-079186

- AC-30411

- EN300-6498049

- YSZC369

- 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine

- J-506075

- AKOS015960103

- 2-(4-methylpiperazine-1-yl)pyridine-5-boronic acid pinacol ester

- EX-A3896

- CS-W007050

- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester, AldrichCPR

-

- MDL: MFCD07437995

- Inchi: 1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3

- Chiave InChI: KVQXFNGVIIPCSX-UHFFFAOYSA-N

- Sorrisi: N1C(N2CCN(C)CC2)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Proprietà calcolate

- Massa esatta: 303.2118072 g/mol

- Massa monoisotopica: 303.2118072 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 22

- Conta legami ruotabili: 2

- Complessità: 381

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Peso molecolare: 303.2

- Superficie polare topologica: 37.8

Proprietà sperimentali

- Punto di fusione: 123.0 to 127.0 deg-C

- Punto di ebollizione: 435.2±45.0℃ at 760mmHg

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Codice categoria di pericolo: 22-34

- Istruzioni di sicurezza: 22-26-36/37/39-45

-

Identificazione dei materiali pericolosi:

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A554188-250mg |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 97% | 250mg |

$10.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064900-250mg |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 98% | 250mg |

¥81.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0940-25G |

1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 95% | 25g |

¥ 3,300.00 | 2023-04-13 | |

| Chemenu | CM136088-25g |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 95%+ | 25g |

$312 | 2024-07-20 | |

| TRC | M329005-50mg |

1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine |

918524-63-7 | 50mg |

$ 133.00 | 2023-04-17 | ||

| Key Organics Ltd | AS-2719-0.5G |

1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |

918524-63-7 | >95% | 0.5g |

£47.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1293069-250mg |

1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine |

918524-63-7 | 95% | 250mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | D912484-25g |

6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester |

918524-63-7 | 97% | 25g |

$195 | 2024-07-20 | |

| Key Organics Ltd | AS-2719-5G |

1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |

918524-63-7 | >95% | 5g |

£187.00 | 2025-02-08 | |

| AK Scientific | AMTB750-5g |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 98% (GC) | 5g |

$170 | 2025-02-18 |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 90 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, rt → 80 °C

Riferimento

- Preparation of heterocycles as antitumor agents, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4351-4362

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C

Riferimento

- Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 -78 °C; -78 °C → rt; 22 h, rt

1.2 -78 °C; -78 °C → rt; 22 h, rt

Riferimento

- Preparation of thiazolidine derivatives as Pim inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C

Riferimento

- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, rt → 80 °C; cooled

Riferimento

- Preparation of 1,4-benzodiazepinone compounds and their use in treating cancer, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; -78 °C; 30 min, -78 °C

1.2 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of bicyclic aromatic compounds as inhibitors of mitogen-activated protein kinase-activated protein kinase-2, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C

Riferimento

- EZH2 inhibitors and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents, Journal of Medicinal Chemistry, 2013, 56(15), 6069-6087

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Raw materials

- Bis(pinacolato)diborane

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Preparation Products

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Letteratura correlata

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine) Prodotti correlati

- 1803531-14-7(2-Amino-6-(aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine)

- 2227735-95-5((1S)-1-(3,3-difluorocyclobutyl)ethan-1-amine)

- 1804414-39-8(Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate)

- 175724-29-5(Tetra(t-butoxycarbonylethoxymethyl) Methane)

- 1805468-17-0(Ethyl 5-chloromethyl-3-cyano-2-(trifluoromethylthio)benzoate)

- 32375-41-0(2-(2-methoxy-5-methylphenyl)-2-oxoacetic acid)

- 1261940-32-2(4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid)

- 2412583-18-5(4-Iodo-1-benzofuran-5-ol)

- 2648917-57-9((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-4-methylpentanoic acid)

- 1428366-22-6(5-(4-bromo-2-fluorophenyl)methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo1,5-apyrazin-4-one)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:918524-63-7)1-METHYL-4-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABORALAN-2-YL)PYRIDINE-2-YL]PIPERAZINE

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:918524-63-7)1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Purezza:99%

Quantità:25g

Prezzo ($):162.0